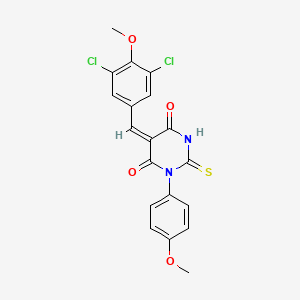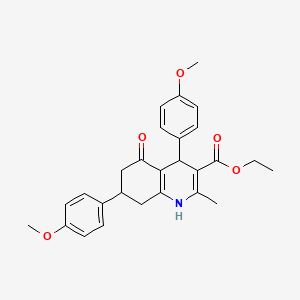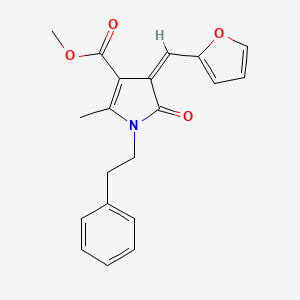![molecular formula C14H8ClF3N2O3 B5017289 N-[4-chloro-2-(trifluoromethyl)phenyl]-2-nitrobenzamide](/img/structure/B5017289.png)
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-nitrobenzamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as CFTRinh-172 and is known to inhibit the cystic fibrosis transmembrane conductance regulator (CFTR) channel. CFTRinh-172 has been shown to have a range of effects on cellular physiology and has potential applications in a variety of research areas.
Mechanism of Action
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-nitrobenzamideinh-172 acts as a potent inhibitor of the N-[4-chloro-2-(trifluoromethyl)phenyl]-2-nitrobenzamide channel. This compound binds to the this compound channel and prevents chloride and bicarbonate transport across cell membranes. N-[4-chloro-2-(trifluoromethyl)phenyl]-2-nitrobenzamideinh-172 has been shown to have a high affinity for the this compound channel and is able to inhibit channel activity at low concentrations.
Biochemical and Physiological Effects:
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-nitrobenzamideinh-172 has a range of biochemical and physiological effects on cells. This compound has been shown to inhibit this compound-mediated chloride and bicarbonate transport, which can affect a range of cellular processes. N-[4-chloro-2-(trifluoromethyl)phenyl]-2-nitrobenzamideinh-172 has also been shown to alter the activity of other ion channels and transporters, which can have downstream effects on cell function.
Advantages and Limitations for Lab Experiments
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-nitrobenzamideinh-172 has a number of advantages for use in lab experiments. This compound is a potent and selective inhibitor of the N-[4-chloro-2-(trifluoromethyl)phenyl]-2-nitrobenzamide channel, which makes it a valuable tool for studying ion transport and membrane physiology. However, there are also some limitations to the use of N-[4-chloro-2-(trifluoromethyl)phenyl]-2-nitrobenzamideinh-172. This compound can have off-target effects on other ion channels and transporters, which can complicate data interpretation. Additionally, the use of N-[4-chloro-2-(trifluoromethyl)phenyl]-2-nitrobenzamideinh-172 in vivo can be challenging due to its poor solubility and bioavailability.
Future Directions
There are a number of future directions for research involving N-[4-chloro-2-(trifluoromethyl)phenyl]-2-nitrobenzamideinh-172. One potential area of study is the development of more selective inhibitors of the N-[4-chloro-2-(trifluoromethyl)phenyl]-2-nitrobenzamide channel. This could lead to the development of new therapies for cystic fibrosis and other diseases that involve this compound dysfunction. Additionally, there is potential for the use of N-[4-chloro-2-(trifluoromethyl)phenyl]-2-nitrobenzamideinh-172 in the study of other ion channels and transporters, as well as in the development of new drug screening assays.
Synthesis Methods
The synthesis of N-[4-chloro-2-(trifluoromethyl)phenyl]-2-nitrobenzamideinh-172 involves the reaction of 4-chloro-2-nitrobenzoic acid with 4-chloro-2-(trifluoromethyl)aniline in the presence of a coupling reagent. This reaction results in the formation of N-[4-chloro-2-(trifluoromethyl)phenyl]-2-nitrobenzamide, which can be purified and isolated for use in research.
Scientific Research Applications
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-nitrobenzamideinh-172 has been extensively studied for its potential use in scientific research. This compound has been shown to inhibit the N-[4-chloro-2-(trifluoromethyl)phenyl]-2-nitrobenzamide channel, which is involved in the regulation of chloride and bicarbonate transport across cell membranes. N-[4-chloro-2-(trifluoromethyl)phenyl]-2-nitrobenzamideinh-172 has been used in a range of research areas, including the study of cystic fibrosis, ion transport, and membrane physiology.
properties
IUPAC Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3N2O3/c15-8-5-6-11(10(7-8)14(16,17)18)19-13(21)9-3-1-2-4-12(9)20(22)23/h1-7H,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRHDNJMTUCVQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B5017218.png)
![1-(4-methylcyclohexyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate](/img/structure/B5017225.png)
![N-(2-ethoxyphenyl)-2-[(2-fluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5017238.png)
![ethyl 4-[(3-chloro-4-ethoxyphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B5017245.png)
![1-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-4-methylpiperidine](/img/structure/B5017254.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2-phenylethyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B5017257.png)
![5-{2-[(2-fluorobenzyl)oxy]-5-nitrobenzylidene}-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5017265.png)
![N-[3-(aminocarbonyl)-6-propyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide](/img/structure/B5017267.png)


![4-chloro-N-[2-(4-fluorophenyl)ethyl]-3-nitrobenzamide](/img/structure/B5017299.png)
![2-chloro-N-{[(2-fluoro-4-iodophenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5017304.png)

